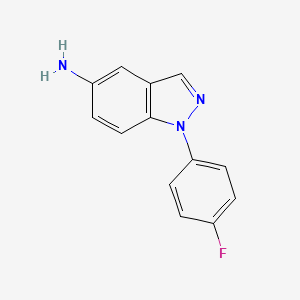
1-(4-Fluorophenyl)-1h-indazol-5-amine
Cat. No. B8424243
M. Wt: 227.24 g/mol
InChI Key: MGLIUYUVMJERKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198311B2
Procedure details


To N1-(4-fluorophenyl)-5-aminoindazole (25.6 g, 113 mmol) suspended in 500 mL 6 M HCl and cooled to 0° C. was added a solution of sodium nitrite (8.2 g, 119 mmol) dissolved in 75 mL water, portionwise. After 3 h, potassium iodide (22.5 g, 136 mmol) dissolved in 80 mL water was added and the reaction was stirred overnight. The next day, the reaction was transferred to a beaker and carefully quenched by adding solid sodium carbonate. After neutralization and addition of water, the aqueous phase was extracted 4× EtOAc. The combined organic extracts were dried over MgSO4, filtered, concentrated, and filtered from hot EtOAc. The filtrate was concentrated and purified on a 330 g SiO2 MPLC column using DCM. Obtained 13.2 g of 1-(4-fluorophenyl)-5-iodo-1H-indazole (39%). MS found: (M+H)+=339.

Name
sodium nitrite
Quantity
8.2 g
Type
reactant
Reaction Step Two





Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13](N)=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1.N([O-])=O.[Na+].[I-:22].[K+]>Cl.O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([I:22])=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)N
|
Step Two
|
Name
|
sodium nitrite
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding solid sodium carbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After neutralization and addition of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted 4× EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered from hot EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on a 330 g SiO2 MPLC column
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.2 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
